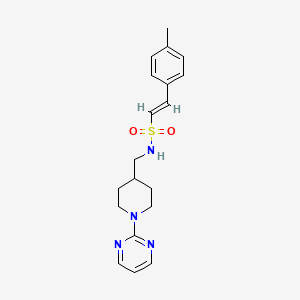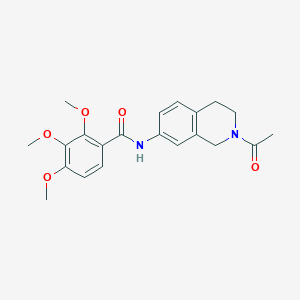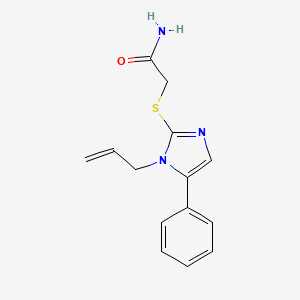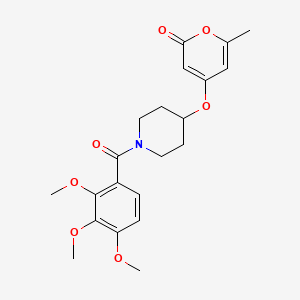
ethyl (2Z)-2-(methoxyimino)-3-(morpholin-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2Z)-2-(methoxyimino)-3-(morpholin-4-yl)propanoate, also known as MEMPRO, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MEMPRO is a prodrug, which means it is metabolized in vivo to release the active compound, MEM. MEM is a selective inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.
Aplicaciones Científicas De Investigación
Molecular Interactions and Crystal Packing
Research on closely related compounds, such as ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate, highlights the significance of non-hydrogen bonding interactions like N⋯π and O⋯π in crystal packing. These interactions contribute to the formation of unique molecular structures, emphasizing the potential for exploring ethyl (2Z)-2-(methoxyimino)-3-(morpholin-4-yl)propanoate in crystal engineering and design for new materials with specific physical properties (Zhang, Wu, & Zhang, 2011).
Biocompatible Materials
The synthesis and application of biocompatible materials, such as poly(2-(methacryloyloxy)ethyl phosphorylcholine) latexes, demonstrate the compound's relevance in creating new sterically stabilized materials for biomedical applications. This research underlines the potential for using related chemical structures in developing biocompatible coatings or drug delivery systems (Ahmad, Dupin, Armes, & Lewis, 2009).
Catalysis and Synthesis
Studies on related molecules, such as the use of diethyl (dichloromethyl)phosphonate in alkyne synthesis, shed light on the potential catalytic applications of ethyl (2Z)-2-(methoxyimino)-3-(morpholin-4-yl)propanoate in organic synthesis. These findings can inspire the development of new catalysts for efficient chemical transformations (Marinetti & Savignac, 2003).
Photodynamic Therapy Agents
The synthesis and characterization of phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups suggest the potential of ethyl (2Z)-2-(methoxyimino)-3-(morpholin-4-yl)propanoate derivatives as agents for photodynamic therapy. These compounds exhibit promising singlet oxygen production and cytotoxic activity against cancer cell lines, indicating their potential in medical research and treatment strategies (Kucińska et al., 2015).
Topical Drug Delivery
Research on prodrugs of naproxen, incorporating morpholinyl- and methylpiperazinylacyloxyalkyl esters, highlights the use of ethyl (2Z)-2-(methoxyimino)-3-(morpholin-4-yl)propanoate related structures in enhancing topical drug delivery. These studies demonstrate improved skin permeation, suggesting the compound's utility in designing more efficient transdermal therapeutic systems (Rautio et al., 2000).
Propiedades
IUPAC Name |
ethyl (2Z)-2-methoxyimino-3-morpholin-4-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-3-16-10(13)9(11-14-2)8-12-4-6-15-7-5-12/h3-8H2,1-2H3/b11-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWQKQIEQUQCRM-LUAWRHEFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC)CN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\OC)/CN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-2-(methoxyimino)-3-(morpholin-4-yl)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B2934592.png)
![N1-{3-[methyl(prop-2-yn-1-yl)amino]propyl}benzene-1,4-dicarboxamide](/img/structure/B2934593.png)
![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2934595.png)
![N-(2-fluorophenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2934597.png)
![4-[(4-methyl-1,3-thiazol-2-yl)amino]benzoic Acid](/img/structure/B2934598.png)








